molecular formula C24H26N2S B4696747 N-(3,4-dimethylphenyl)-N'-(3,3-diphenylpropyl)thiourea

N-(3,4-dimethylphenyl)-N'-(3,3-diphenylpropyl)thiourea

Cat. No.: B4696747
M. Wt: 374.5 g/mol
InChI Key: KWLHMRGYORCDCR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea typically involves the reaction of 3,4-dimethylaniline with 3,3-diphenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a reagent in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or in the study of protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as an additive in polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-propylthiourea
  • N-(4-methylphenyl)-N’-phenylthiourea
  • N,N’-diphenylthiourea

Uniqueness

N-(3,4-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea is unique due to the presence of both 3,4-dimethylphenyl and 3,3-diphenylpropyl groups. These structural features can influence its reactivity, binding properties, and overall biological activity, distinguishing it from other thioureas.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3,3-diphenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2S/c1-18-13-14-22(17-19(18)2)26-24(27)25-16-15-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,17,23H,15-16H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHMRGYORCDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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